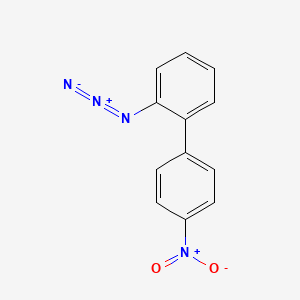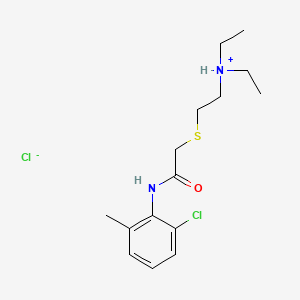![molecular formula C32H8Cl8CuN8 B13740304 Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- CAS No. 1330-37-6](/img/structure/B13740304.png)
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is a complex compound known for its vibrant blue color and stability. It belongs to the phthalocyanine family, which are synthetic macrocyclic compounds. These compounds are widely used as pigments due to their excellent lightfastness, chemical stability, and resistance to acids and alkalis .
Preparation Methods
The synthesis of Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- typically involves the reaction of phthalic anhydride with urea and a copper salt, such as copper chloride, under high-temperature conditions. The reaction is carried out in the presence of a catalyst, often ammonium molybdate, to facilitate the formation of the phthalocyanine ring . Industrial production methods have been optimized to produce this compound in large quantities, ensuring consistency in pigment quality.
Chemical Reactions Analysis
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s stability and unique properties make it useful in biological imaging and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- exerts its effects involves the interaction of the copper center with various substrates. In catalytic applications, the copper center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that drive the overall reaction. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .
Comparison with Similar Compounds
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is unique compared to other phthalocyanine compounds due to the presence of chlorine atoms, which enhance its chemical stability and lightfastness. Similar compounds include:
Copper phthalocyanine: Lacks the chlorine atoms but is widely used as a blue pigment.
Zinc phthalocyanine: Similar structure but with zinc as the central metal, used in photodynamic therapy.
Iron phthalocyanine: Used as a catalyst in various industrial processes.
These compounds share similar macrocyclic structures but differ in their central metal atoms and substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
1330-37-6 |
|---|---|
Molecular Formula |
C32H8Cl8CuN8 |
Molecular Weight |
851.6 g/mol |
IUPAC Name |
copper;6,8,14,16,24,26,32,34-octachloro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H8Cl8N8.Cu/c33-9-1-13-21(17(37)5-9)29-43-25(13)41-26-14-2-10(34)6-18(38)22(14)31(44-26)48-32-24-16(4-12(36)8-20(24)40)28(46-32)42-27-15-3-11(35)7-19(39)23(15)30(45-27)47-29;/h1-8H;/q-2;+2 |
InChI Key |
FETQBTFPQCRZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=NC4=C5C=C(C=C(C5=C([N-]4)N=C6C7=C(C=C(C=C7Cl)Cl)C(=N6)N=C8C9=C(C(=CC(=C9)Cl)Cl)C(=N8)[N-]C2=N3)Cl)Cl)Cl)Cl.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)

![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)




![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)






